molecular formula C8H15NO3 B1272174 Ethyl 2-Morpholinoacetate CAS No. 3235-82-3

Ethyl 2-Morpholinoacetate

Cat. No. B1272174
CAS RN: 3235-82-3
M. Wt: 173.21 g/mol
InChI Key: SITMDWHJQROIPF-UHFFFAOYSA-N
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Patent
US09447091B2

Procedure details

The solution of ethyl 2-morpholinoacetate (0.73 g, 4.24 mmol, 1.0 eq) in 8 N HCl was stirred at 95° C. for 16 h. The mixture was concentrated on vacuum pump and quenched and extracted as in Intermediate Example 15(b). The solvent was distilled off to afford the product in 60% yield (0.37 g). LC-MS (ESI): Calculated mass: 145.1; Observed mass 146.3 [M+H]+ (rt: 0.28 min).
Quantity
0.73 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][C:8]([O:10]CC)=[O:9])[CH2:3][CH2:2]1>Cl>[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][C:8]([OH:10])=[O:9])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.73 g
Type
reactant
Smiles
O1CCN(CC1)CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated on vacuum pump
CUSTOM
Type
CUSTOM
Details
quenched
EXTRACTION
Type
EXTRACTION
Details
extracted as in Intermediate Example 15(b)
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
to afford the product in 60% yield (0.37 g)
CUSTOM
Type
CUSTOM
Details
Observed mass 146.3 [M+H]+ (rt: 0.28 min)
Duration
0.28 min

Outcomes

Product
Name
Type
Smiles
O1CCN(CC1)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.